molecular formula C8H15NO3S B13753789 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-

4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-

Cat. No.: B13753789
M. Wt: 205.28 g/mol
InChI Key: WVBXYJAAOAPSJK-UHFFFAOYSA-N
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Description

4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom. This particular compound is characterized by the presence of a methylsulfonyl group attached to the ethyl chain at the nitrogen atom. Piperidinones are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- can be achieved through several methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, resulting in the formation of tertiary propargylamines .

Industrial Production Methods

Industrial production of 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and selective cleavage of protecting groups are common strategies employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Zinc/acetic acid and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted piperidinones .

Scientific Research Applications

4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinone,1-[2-(methylsulfonyl)ethyl]- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

1-(2-methylsulfonylethyl)piperidin-4-one

InChI

InChI=1S/C8H15NO3S/c1-13(11,12)7-6-9-4-2-8(10)3-5-9/h2-7H2,1H3

InChI Key

WVBXYJAAOAPSJK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN1CCC(=O)CC1

Origin of Product

United States

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